REACTION_CXSMILES
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C([O:3][C:4](=[O:13])[CH2:5][N:6]1[CH:10]=[C:9]([CH2:11][CH3:12])[N:8]=[CH:7]1)C.Cl>>[CH2:11]([C:9]1[N:8]=[CH:7][N:6]([CH2:5][C:4]([OH:13])=[O:3])[CH:10]=1)[CH3:12]
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Name
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|
Quantity
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1.7 g
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Type
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reactant
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Smiles
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C(C)OC(CN1C=NC(=C1)CC)=O
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Name
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|
Quantity
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47 mL
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Type
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reactant
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Smiles
|
Cl
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture is heated to reflux
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Type
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CUSTOM
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Details
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the solvent is removed in vacuo
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Type
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CUSTOM
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Details
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The resulting product is used without further purification
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Name
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|
Type
|
|
Smiles
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C(C)C=1N=CN(C1)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |